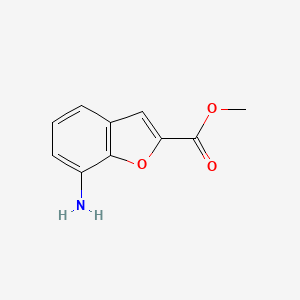

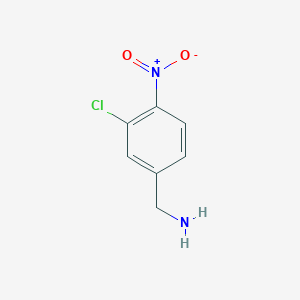

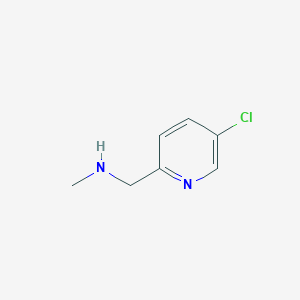

![molecular formula C7H7FN2 B3338817 5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1243165-09-4](/img/structure/B3338817.png)

5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Overview

Description

5-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a fluorinated building block . It has been used in the design and synthesis of a series of derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These derivatives have shown potential in cancer therapy, particularly in inhibiting tumor growth .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group providing a hydrogen bond acceptor of suitable size is introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This strategy has led to the development of compounds with potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is represented by the SMILES stringFc1cnc2[nH]ccc2c1 . Its empirical formula is C7H5FN2 and it has a molecular weight of 136.13 . Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4 respectively . In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced apoptosis .Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI key is BALBNSFYMXBWNM-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in various synthetic pathways. Thibault et al. (2003) describe a concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a closely related compound, from 1H-pyrrolo[2,3-b]pyridine N-oxide, showcasing regioselective fluorination techniques (Thibault, L’Heureux, Bhide, & Ruel, 2003). Another study by Wang et al. (2006) focuses on the practical synthesis of a key pharmaceutical intermediate incorporating the 5-fluoro-1H-pyrrolo[2,3-b]pyridine structure (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).

Application in Kinase Inhibition and Drug Discovery

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on derivatives including 5-fluoro-1H-pyrrolo[2,3-b]pyridine for their potential as c-Met kinase inhibitors (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011). Another study by Staroń et al. (2019) discovered dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties, including compounds with the 5-fluoro-1H-pyrrolo[2,3-b]pyridine structure, indicating their potential application in antipsychotic or antidepressant drug development (Staroń, Kurczab, Warszycki, Satała, Krawczyk, Bugno, Lenda, Popik, Hogendorf, Hogendorf, Dubiel, Matłoka, Moszczyński-Pętkowski, Pieczykolan, Wieczorek, & Zajdel, 2019).

Fluorescent Chemosensor Development

A study by Maity et al. (2018) explored the use of pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, closely related to 5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, for Fe3+/Fe2+ sensitivity and application in living HepG2 cells (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).

Antitumor Activity and Cancer Research

Carbone et al. (2013) synthesized new 1H-pyrrolo[2,3-b]pyridine derivatives with significant biological effects in models of diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013). Zhu et al. (2016) designed phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors, showcasing their application in cancer research and potential therapeutic uses (Zhu, Wang, Xu, Tang, Luo, Wang, Gong, & Zheng, 2016).

Mechanism of Action

The mechanism of action of the 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation can lead to uncontrolled cell growth . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZHLAUWIWLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

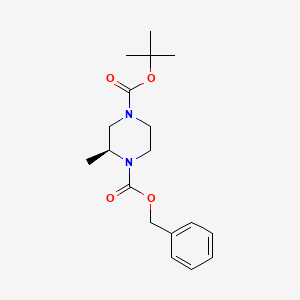

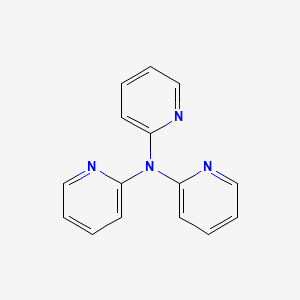

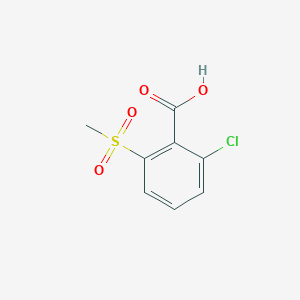

![Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester](/img/structure/B3338740.png)

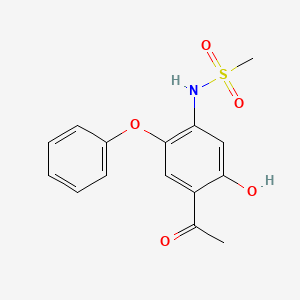

![(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B3338779.png)

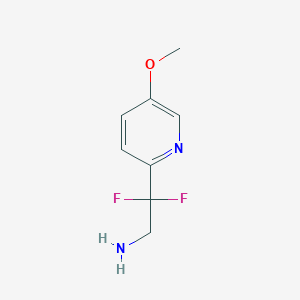

![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)